molecular formula C12H8F2O4 B12440431 3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one

3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one

Cat. No.: B12440431
M. Wt: 254.19 g/mol
InChI Key: AEWMYVABLQLJPI-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one is a fluorinated organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, metabolic stability, and lipophilicity, making fluorinated compounds valuable in pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one typically involves the introduction of the difluoroacetyl group into the chromone structure. One common method is the Friedel–Crafts acylation reaction, where difluoroacetyl chloride reacts with 6-methoxychromen-4-one in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of difluoroacetyl derivatives often involves the use of difluoroacetaldehyde ethyl hemiacetal as a starting material. This compound undergoes hydroxydifluoromethylation in the presence of a catalyst to yield the desired difluoroacetyl product. The process is efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor due to the presence of the difluoroacetyl group, which can mimic natural substrates.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties. The fluorine atoms enhance the compound’s ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and bioactivity

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and leading to its biological effects .

Comparison with Similar Compounds

  • 3-(2,2-Difluoroacetyl)-6-hydroxychromen-4-one
  • 3-(2,2-Difluoromethyl)-6-methoxychromen-4-one
  • 3-(2,2-Difluoroacetyl)-6-aminomethoxychromen-4-one

Comparison: 3-(2,2-Difluoroacetyl)-6-methoxychromen-4-one is unique due to the presence of both the difluoroacetyl and methoxy groups. The difluoroacetyl group enhances its biological activity and stability, while the methoxy group increases its lipophilicity. Compared to its analogs, this compound may exhibit superior pharmacokinetic properties and a broader range of biological activities .

Properties

Molecular Formula

C12H8F2O4

Molecular Weight

254.19 g/mol

IUPAC Name

3-(2,2-difluoroacetyl)-6-methoxychromen-4-one

InChI

InChI=1S/C12H8F2O4/c1-17-6-2-3-9-7(4-6)10(15)8(5-18-9)11(16)12(13)14/h2-5,12H,1H3

InChI Key

AEWMYVABLQLJPI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC=C(C2=O)C(=O)C(F)F

Origin of Product

United States

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